Inferior In Vitro Enzyme Inhibition Potency Compared to Clofibrate
In a direct head-to-head in vitro assay, betabenzalbutyrate showed markedly weaker inhibition of rat liver microsomal palmitoyl CoA deacylase compared to clofibrate. The measured I50 value for betabenzalbutyrate was 7.5 mM, whereas the comparator clofibrate (chlorophenoxyisobutyrate) exhibited an I50 of 5.0 mM, making it 33% more potent under identical conditions [1].
| Evidence Dimension | Inhibition of palmitoyl CoA deacylase (I50 value) |
|---|---|
| Target Compound Data | 7.5 mM |
| Comparator Or Baseline | Clofibrate (chlorophenoxyisobutyrate): 5.0 mM |
| Quantified Difference | Clofibrate is 1.5-fold (33%) more potent |
| Conditions | Rat liver microsome preparation; in vitro enzyme assay |
Why This Matters
This quantitative difference is critical for researchers studying the mechanism of action of early hypolipidemic agents, as it establishes that this compound is a weaker enzyme inhibitor, a fact that aligns with its later clinical failure.
- [1] Lamb RG, Hill PM, Fallon HJ. Inhibition of palmitoyl CoA deacylase by chlorophenoxyisobutyrate and betabenzalbutyrate. J Lipid Res. 1973 Jul;14(4):459-65. PMID: 4736685. View Source
